molecular formula C8H16ClNO2 B2891905 (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride CAS No. 1255078-56-8

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride

Cat. No.: B2891905
CAS No.: 1255078-56-8
M. Wt: 193.67
InChI Key: ZNMPTBLKKYPKMP-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of related compounds has been extensively studied, illustrating the versatility of dimethylamino-functionalized esters in organic chemistry. For instance, studies on the synthesis of 4-Hydroxy-2-pyridone and various dihydropyrimidines highlight the role of similar structures in facilitating cyclization reactions leading to compounds with potential biological activity or material applications (Chen, Zhao, & Cheng, 2013; Nishimura & Cho, 2014). These syntheses demonstrate the compound's utility as an intermediate in the production of complex heterocyclic structures.

Catalysis

The compound and its derivatives have been utilized as catalysts or key intermediates in catalytic processes. An example is the use of 4-(N,N-Dimethylamino)pyridine hydrochloride in acylation reactions, demonstrating the efficacy of dimethylamino-containing compounds in facilitating nucleophilic substitution reactions under base-free conditions (Liu, Ma, Liu, & Wang, 2014). This illustrates the broader potential of such compounds in organic synthesis, particularly in enhancing reaction efficiencies and selectivities.

Material Science Applications

In material science, derivatives of dimethylamino esters have been explored for their role in polymerization processes. For example, Ethyl‐4‐(Dimethylamino) benzoate has been studied for its initiation of polymerization in aqueous acidic adhesive formulations, indicating the potential of such compounds in developing new polymer materials with specific properties (Bai, Wu, Liu, Zhang, & Wang, 2013). This highlights the compound's relevance in the synthesis and functionalization of polymeric materials.

Environmental Stability

The environmental stability and transformation products of UV filters, including structures related to "(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride," have been studied to understand their behavior under various conditions. Such research provides insights into the potential environmental impacts and degradation pathways of these compounds (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008). Understanding these aspects is crucial for assessing the ecological footprint of chemical compounds and their derivatives.

Properties

IUPAC Name

ethyl (E)-4-(dimethylamino)but-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-4-11-8(10)6-5-7-9(2)3;/h5-6H,4,7H2,1-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMPTBLKKYPKMP-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255078-56-8
Record name Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255078568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GR9RT3TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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